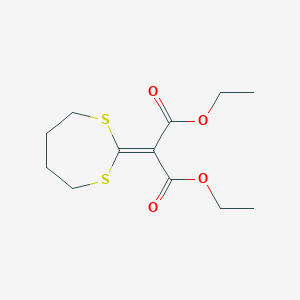
Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester is a chemical compound with the molecular formula C12H18O4S2 It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 1,3-dithiepan-2-ylidene group and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method is the reaction of diethyl malonate with 1,3-dithiepane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Similar structure but with a 1,3-dithiolan-2-ylidene group instead of 1,3-dithiepan-2-ylidene.
Malonic acid, diethyl ester: A simpler derivative of malonic acid without the sulfur-containing group.
Uniqueness
Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester is unique due to its 1,3-dithiepan-2-ylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
62280-80-2 |
|---|---|
Molecular Formula |
C12H18O4S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
diethyl 2-(1,3-dithiepan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-3-15-10(13)9(11(14)16-4-2)12-17-7-5-6-8-18-12/h3-8H2,1-2H3 |
InChI Key |
NTGKATSRKJVRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCCCCS1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















